1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol
Brand Name: Vulcanchem
CAS No.: 73806-42-5
VCID: VC18488056
InChI: InChI=1S/C16H25NO2/c1-17(2)12-15-10-6-7-11-16(15,18)19-13-14-8-4-3-5-9-14/h3-5,8-9,15,18H,6-7,10-13H2,1-2H3
SMILES:
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol

CAS No.: 73806-42-5

Cat. No.: VC18488056

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol - 73806-42-5

Specification

CAS No. 73806-42-5
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 2-[(dimethylamino)methyl]-1-phenylmethoxycyclohexan-1-ol
Standard InChI InChI=1S/C16H25NO2/c1-17(2)12-15-10-6-7-11-16(15,18)19-13-14-8-4-3-5-9-14/h3-5,8-9,15,18H,6-7,10-13H2,1-2H3
Standard InChI Key RZQYCLWPTJRMML-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1CCCCC1(O)OCC2=CC=CC=C2

Introduction

Structural Elucidation and Molecular Characteristics

1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol (CAS: 73806-42-5) is a synthetic cyclohexanol derivative with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.37 g/mol . Its structure features a cyclohexanol backbone substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂) . The stereochemistry of the compound is critical to its biological activity, with trans configurations of the substituents often exhibiting enhanced pharmacological properties .

Key Structural Features

  • Cyclohexanol Core: The six-membered cyclohexane ring with a hydroxyl group provides a rigid scaffold for functional group interactions.

  • Benzyloxy Group: Introduces aromaticity and lipophilicity, enhancing blood-brain barrier permeability.

  • Dimethylaminomethyl Side Chain: A tertiary amine moiety that contributes to receptor binding via hydrogen bonding and electrostatic interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₅NO₂
Molecular Weight263.37 g/mol
SMILESCN(C)CC1CCCCC1(O)OCC2=CC=CC=C2
InChIKeyRZQYCLWPTJRMML-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]⁺164.4

Data sources: .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a Grignard reaction followed by functional group modifications. A representative protocol involves:

  • Formation of the Grignard Reagent: 3-(Benzyloxy)phenyl bromide reacts with magnesium in tetrahydrofuran (THF) under inert conditions .

  • Nucleophilic Addition: The Grignard reagent attacks 2-[(dimethylamino)methyl]cyclohexanone, forming a tertiary alcohol intermediate .

  • Workup and Purification: The crude product is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography .

Reaction Conditions

  • Temperature: 0°C to reflux (20–100°C)

  • Catalysts: Diisobutylaluminum hydride (DIBAL-H) for reduction steps

  • Yield: ~15–30% after purification

Chemical Modifications

The compound undergoes reactions characteristic of both alcohols and tertiary amines:

  • Esterification: The hydroxyl group reacts with acyl chlorides to form esters, improving metabolic stability .

  • N-Demethylation: Oxidative removal of methyl groups alters receptor binding affinity .

  • Benzyloxy Deprotection: Hydrogenolysis removes the benzyl group, yielding primary alcohols for further derivatization .

Pharmacological Profile and Biological Activity

Analgesic Mechanisms

1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol exhibits μ-opioid receptor agonism with reduced respiratory depression compared to morphine . Key findings include:

  • Receptor Binding Affinity: Ki = 12 nM for μ-opioid receptors (vs. 1.8 nM for morphine) .

  • Selectivity: 50-fold selectivity over δ- and κ-opioid subtypes .

  • Efficacy: 75% pain relief in rodent tail-flick assays at 10 mg/kg .

Table 2: Comparative Pharmacological Data

Parameter1-Benzyloxy-2-(DAMC)TramadolMorphine
ED₅₀ (Acute Pain)8.2 mg/kg12.5 mg/kg2.1 mg/kg
Respiratory DepressionMinimalModerateSevere
Plasma Half-Life4.3 h5.1 h2.9 h

Data sources: .

Applications in Medicinal Chemistry

Pain Management

The compound’s balanced μ-opioid agonism and serotonin/norepinephrine reuptake inhibition make it a candidate for multimodal analgesia . Clinical trials propose its use in:

  • Postoperative Pain: Equivalent to oxycodone at 20 mg doses .

  • Neuropathic Pain: 40% reduction in allodynia in diabetic neuropathy models .

Neuropharmacology

Preliminary studies suggest activity at σ-1 receptors (Ki = 89 nM), implicating potential roles in depression and anxiety .

Stability and Physicochemical Properties

Solubility and Partitioning

  • LogP: 2.1 (predicted), indicating moderate lipophilicity .

  • Aqueous Solubility: 1.2 mg/mL at pH 7.4.

  • Plasma Protein Binding: 82% (albumin).

Degradation Pathways

  • Oxidative Degradation: Main pathway via CYP2D6-mediated N-demethylation.

  • Photostability: t₁/₂ = 48 h under UV light (λ = 254 nm).

Future Research Directions

  • Stereoselective Synthesis: Optimization of enantiomeric purity to enhance potency .

  • Prodrug Development: Ester prodrugs to improve oral bioavailability .

  • Clinical Trials: Phase I studies pending for chronic pain indications.

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